Napsagatran

Description

Significance of Napsagatran (B180163) Hydrate (B1144303) as a Serine Protease Inhibitor Prototypical Compound

Serine proteases are a large and diverse class of enzymes crucial for numerous physiological processes, including blood coagulation, inflammation, and digestion. mdpi.com Dysregulation of serine protease activity can lead to various pathological conditions. mdpi.com this compound hydrate functions as a specific inhibitor of thrombin, a central serine protease in the coagulation cascade. abmole.commedchemexpress.commedchemexpress.comtargetmol.com Its ability to directly bind to and inhibit thrombin's enzymatic activity highlights its significance as a prototypical compound for studying serine protease inhibition. abmole.commedchemexpress.commedchemexpress.comtargetmol.comsmolecule.com Research indicates that this compound hydrate effectively inhibits thrombin by binding to its active site. smolecule.com This specific binding characteristic distinguishes it and makes it a valuable model for understanding the molecular interactions between inhibitors and serine proteases. smolecule.com

Historical Context of Direct Thrombin Inhibitor Research Exemplified by this compound Hydrate

The development of direct thrombin inhibitors (DTIs) has been a significant area of anticoagulant research. wikipedia.orgnih.gov Unlike traditional anticoagulants that require cofactors (such as heparin needing antithrombin), DTIs bind directly to thrombin, inhibiting both free and clot-bound forms of the enzyme. wikipedia.orgnih.gov this compound, the anhydrous form of this compound hydrate, was in development as a reversible and highly selective thrombin inhibitor. ncats.io Its emergence reflects the historical shift towards developing more targeted anticoagulants with potentially improved pharmacological profiles. wikipedia.orgnih.gov Studies comparing this compound with heparin in models of thrombosis have shown similar antithrombotic effects. nih.gov Research into compounds like this compound has contributed to the broader understanding of DTI mechanisms and their potential applications. wikipedia.org

This compound Hydrate as a Subject for Advanced Chemical Biology Investigations

Chemical biology utilizes chemical principles and techniques to investigate biological systems and processes. tamu.edufrontiersin.org this compound hydrate, as a specific enzyme inhibitor, serves as a valuable chemical probe in such investigations. Researchers can use this compound hydrate to study the role of thrombin in various biochemical pathways and cellular events. smolecule.com Investigations into its interaction with thrombin provide insights into protein-ligand binding and enzyme inhibition kinetics. smolecule.comuni-marburg.decrystalerice.org Studies have explored the binding thermodynamics of this compound with thrombin, providing detailed information about the energy changes involved in the interaction. crystalerice.org Furthermore, research involving this compound hydrate has contributed to methodologies for studying drug efflux from cells, which is relevant in chemical biology for understanding compound distribution and activity. medchemexpress.comglpbio.com

Detailed Research Findings

Research on this compound hydrate has provided detailed findings regarding its inhibitory activity and interactions. Studies have shown that this compound efficiently inhibits and delays thrombin generation in human coagulating plasma. ncats.io This effect may be attributed to the inhibition of thrombin-mediated feedback loops in the coagulation cascade. ncats.io Comparative studies have demonstrated that this compound can inhibit clot-bound thrombin more potently than fluid-phase thrombin. ncats.io For instance, one study reported IC50 values of 19 ng/ml for clot-bound thrombin and 56 ng/ml for fluid-phase thrombin inhibition by this compound. ncats.io

Thermodynamic studies using techniques like isothermal titration calorimetry (ITC) have been employed to characterize the binding of this compound to thrombin. crystalerice.org These studies can reveal important parameters such as binding enthalpy and entropy, providing a deeper understanding of the molecular forces driving the interaction. crystalerice.org Research has also investigated the effect of this compound on parameters like activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), which are measures of blood clotting function. medchemexpress.comglpbio.com

Data Tables

| Property/Finding | Value/Observation | Source(s) |

| Target Enzyme | Thrombin (Serine Protease) | abmole.commedchemexpress.commedchemexpress.comtargetmol.com |

| Mechanism of Inhibition | Direct, Specific Binding to Active Site | abmole.commedchemexpress.commedchemexpress.comtargetmol.comsmolecule.com |

| Inhibition of Clot-Bound Thrombin | More potent than fluid-phase thrombin (IC50 19 ng/ml vs 56 ng/ml for this compound) | ncats.io |

| Effect on Thrombin Generation | Efficiently inhibits and delays | ncats.io |

| Effect on aPTT and PT | Induces dose-dependent prolongation | medchemexpress.comglpbio.com |

Note: The IC50 values presented are for this compound (anhydrous form) as reported in one study and are included to illustrate the type of detailed findings available in research.

Research has also explored the synthesis of this compound hydrate, detailing the steps involved in producing the compound from its anhydrous form and key intermediates. smolecule.com

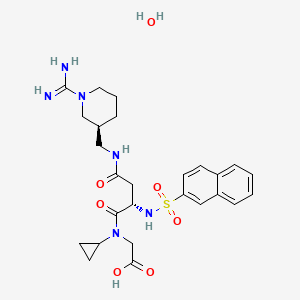

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O6S.H2O/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21;/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35);1H2/t17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAMPCPJIDBUQW-ZLLYMXMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159668-20-9 | |

| Record name | Napsagatran [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159668209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPSAGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL5IZU8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Napsagatran Hydrate

Elucidation of Thrombin (Factor IIa) Inhibition by Napsagatran (B180163) Hydrate (B1144303)

This compound hydrate functions as a competitive inhibitor of thrombin, directly blocking its catalytic activity. This inhibition is achieved through high-affinity binding to the enzyme's active site, thereby preventing thrombin from cleaving its natural substrates, such as fibrinogen.

Specificity of this compound Hydrate for Thrombin within the Coagulation Cascade

This compound hydrate exhibits a high degree of selectivity for thrombin over other serine proteases involved in the coagulation cascade. This specificity is crucial for its targeted anticoagulant effect. Research has demonstrated that this compound is a more potent inhibitor of thrombin than of related enzymes like trypsin. This selectivity is attributed to the specific molecular interactions between the inhibitor and the unique architecture of the thrombin active site. This compound has been shown to effectively inhibit both free (fluid-phase) thrombin and thrombin that is bound to fibrin (B1330869) clots.

Direct Binding Interactions within the Thrombin Active Site

The crystal structure of the human thrombin-napsagatran complex provides detailed insights into the binding interactions. This compound's amidinopiperidine group plays a key role by forming a salt bridge with the carboxylate side chain of Asp189 in the S1 specificity pocket of thrombin. This interaction is a critical determinant of the inhibitor's high affinity and selectivity.

Further stabilization of the complex is achieved through a network of hydrogen bonds. The naphthyl group of this compound occupies the S3/S4 pocket, while the N-cyclopropyl substituent is situated in the hydrophobic S2 pocket of the enzyme. The central aspartyl residue of this compound forms a short β-ladder with Gly216 of thrombin, and its side-chain carboxylate engages in a hydrogen bond with the nitrogen atom of Gly219.

Conformational Changes and Induced Fit Phenomena upon this compound Hydrate Binding

The binding of this compound to thrombin induces conformational changes in the enzyme, a phenomenon known as induced fit. While significant global conformational changes are not observed, subtle rearrangements in the active site accommodate the inhibitor. These localized adjustments optimize the binding interactions, contributing to the high affinity of the complex. The flexibility of certain regions within the thrombin active site allows for this adaptive binding process, ensuring a snug fit for the this compound molecule.

Role of Ligand Protonation States in Thrombin-Napsagatran Hydrate Complex Formation

The formation of the thrombin-napsagatran hydrate complex is influenced by the protonation states of both the ligand and the enzyme's active site residues. Isothermal titration calorimetry (ITC) studies have revealed that upon complex formation with thrombin, a proton is transferred from the buffer to the this compound molecule. crystalerice.org

This compound possesses three pKa values, indicating different protonation states at varying pH levels. crystalerice.org The binding affinity is therefore dependent on the pH of the environment, which dictates the protonation state of key functional groups involved in the binding interaction. Specifically, the protonation state of the amidinopiperidine group is crucial for the salt bridge formation with Asp189 in the S1 pocket.

Energetic Contributions to Thrombin-Napsagatran Hydrate Binding Affinity

The binding of this compound to thrombin is a thermodynamically favorable process, characterized by specific energetic contributions. Isothermal titration calorimetry has been employed to dissect the Gibbs free energy of binding into its enthalpic and entropic components.

The binding of this compound to thrombin is primarily driven by a favorable enthalpy change (ΔH), indicating that the formation of strong, specific interactions such as hydrogen bonds and the salt bridge is the main driving force. This is accompanied by an unfavorable entropy change (ΔS), which is likely due to the loss of conformational freedom of both the inhibitor and the enzyme upon binding.

The observed binding enthalpies for this compound with thrombin have been shown to be dependent on the buffer used in the experiments, which is consistent with the proton transfer that occurs upon complex formation. crystalerice.org A strong negative heat capacity change (ΔCp) has also been observed, which cannot be solely explained by the burial of hydrophobic surface area and may involve changes in the local water structure and vibrational modes. crystalerice.org

| Thermodynamic Parameter | Value |

| Binding Enthalpy (ΔH) | Favorable (negative) |

| Binding Entropy (ΔS) | Unfavorable (negative) |

| Heat Capacity Change (ΔCp) | Strong negative value |

Table 1: Energetic Contributions to this compound-Thrombin Binding

Enzyme Kinetic Characterization of Napsagatran Hydrate As a Thrombin Inhibitor

Determination of Inhibition Constants (e.g., Kᵢ, Kᵢ') for Thrombin Inhibition

Inhibition constants, such as Kᵢ (inhibition constant) or Kᵢ' (uncompetitive inhibition constant), are quantitative measures of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor. Research has focused on determining these constants to characterize the binding affinity and inhibitory strength of Napsagatran (B180163) hydrate (B1144303) against thrombin.

One reported Kᵢ value for this compound hydrate against thrombin is 4.0 nM glpbio.com. While another source mentions a different thrombin inhibitor with a Kᵢ of 0.66 nM in comparison, directly attributing this value to this compound hydrate is not supported by the available snippets glpbio.com. Another source indicates the Ki for this compound hydrate is unknown but highlights its selectivity . Based on the direct report, a Kᵢ of 4.0 nM has been associated with this compound hydrate's inhibition of thrombin glpbio.com.

The reported Ki value can be summarized as follows:

| Compound | Target | Inhibition Constant (Kᵢ) |

| This compound hydrate | Thrombin | 4.0 nM |

Kinetic Methods for Investigating this compound Hydrate-Enzyme Interaction Dynamics

Investigating the dynamics of enzyme-inhibitor interactions involves various kinetic methods to measure reaction rates under different conditions and in the presence of varying inhibitor concentrations. These methods help elucidate the mechanism of inhibition and determine kinetic constants.

While general kinetic methods for studying enzyme interactions, such as stopped-flow techniques for rapid reactions, are relevant to enzyme kinetics nih.gov, the specific detailed kinetic methodologies applied directly to characterize the interaction dynamics between this compound hydrate and thrombin were not extensively described in the provided search snippets uni-marburg.dedatapdf.com. Studies have utilized measures like activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) to assess the effects of this compound in biological systems, which are influenced by its inhibitory activity on thrombin medchemexpress.comnih.govnih.gov.

Enzyme Inhibition Assays and Methodological Considerations in Thrombin Systems

Enzyme inhibition assays are fundamental experimental procedures used to quantify the effect of an inhibitor on enzyme activity. For thrombin, these assays typically involve measuring the enzyme's catalytic activity (e.g., cleavage of a chromogenic or fluorogenic substrate) in the presence and absence of the inhibitor.

The existence of reported inhibition constants like the Kᵢ value for this compound hydrate implies that specific enzyme inhibition assays were conducted to determine these values glpbio.com. However, the detailed methodologies of the in vitro enzyme inhibition assays used specifically for characterizing this compound hydrate's inhibition of thrombin, such as the specific substrate used, the buffer conditions, temperature, and the method of detection, were not explicitly provided in the search results. Studies have also employed ex vivo models like perfusion chambers and measured markers of thrombin activity and generation such as thrombin-antithrombin III complexes (TAT) and prothrombin fragment 1+2 (F1+2) in clinical settings to assess the compound's effects nih.govnih.gov. These, however, represent broader assessments of coagulation rather than isolated in vitro enzyme kinetic assays.

Structure Activity Relationship Sar Studies of Napsagatran Hydrate Analogues

Identification of Key Pharmacophoric Elements within the Napsagatran (B180163) Hydrate (B1144303) Scaffold

The molecular architecture of this compound hydrate is characterized by several key pharmacophoric elements that are crucial for its potent and selective inhibition of thrombin. Analysis of the co-crystal structure of this compound bound to human thrombin (PDB ID: 4AX9) provides invaluable insights into these critical interactions at an atomic level.

The fundamental components of the this compound pharmacophore include:

A basic group capable of interacting with the S1 specificity pocket of thrombin: The highly basic amidinopiperidine moiety of this compound serves as a key recognition element, forming strong salt bridges and hydrogen bonds with the carboxylate group of Asp189 at the base of the S1 pocket. This interaction is a hallmark of many direct thrombin inhibitors and is a primary determinant of their potency.

A central scaffold that positions the functional groups: The amino acid-like core of this compound provides the necessary rigidity and conformational preorganization to orient the key interacting moieties for optimal binding within the intricate active site of thrombin.

Hydrogen bond donors and acceptors: Throughout the this compound scaffold, various functional groups, including amide bonds and the sulfonyl group, participate in a network of hydrogen bonds with backbone and side-chain residues of the thrombin active site. These interactions further stabilize the inhibitor-enzyme complex.

Impact of Chemical Modifications on Thrombin Inhibition Potency and Selectivity

While specific, publicly available data on a wide range of this compound analogues is limited, general principles of SAR for direct thrombin inhibitors allow for informed postulations on the impact of chemical modifications to the this compound scaffold.

Modifications to the S1-Binding Element:

Alterations to the basicity, size, and geometry of the amidinopiperidine moiety would be expected to have a profound effect on inhibitory potency. For instance, replacing the amidine group with less basic functionalities would likely lead to a significant decrease in affinity due to the loss of the critical salt bridge with Asp189.

Table 1: Postulated Impact of Modifications on the S1-Binding Moiety

| Modification | Expected Impact on Potency | Rationale |

| Replacement of amidine with a guanidine (B92328) group | Maintained or slightly altered | Similar basicity and hydrogen bonding capacity. |

| Replacement with a primary amine | Significantly decreased | Reduced basicity and loss of bidentate hydrogen bonding. |

| Alteration of the piperidine (B6355638) ring size | Variable | May disrupt optimal positioning within the S1 pocket. |

Modifications to the Hydrophobic Moiety:

Changes to the naphthalene (B1677914) sulfonyl group would influence the hydrophobic and van der Waals interactions within the S2 and S4 pockets.

Table 2: Postulated Impact of Modifications on the Naphthalene Sulfonyl Group

| Modification | Expected Impact on Potency | Rationale |

| Substitution on the naphthalene ring | Variable | Introduction of steric bulk could be detrimental, while small electron-withdrawing or donating groups could fine-tune interactions. |

| Replacement of naphthalene with other aromatic systems | Variable | The size, shape, and electronic properties of the new aromatic system would determine the quality of fit in the hydrophobic pockets. |

| Alteration of the sulfonyl linker | Potentially decreased | The sulfonyl group is involved in hydrogen bonding and its replacement could disrupt these interactions. |

Modifications to the Central Scaffold:

Design and Synthesis of this compound Hydrate Derivatives for SAR Elucidation

The systematic exploration of the SAR of this compound would involve the design and synthesis of a library of analogues where specific parts of the molecule are systematically modified. A typical synthetic strategy would likely involve a convergent approach, where key building blocks corresponding to the S1-binding moiety, the central scaffold, and the hydrophobic group are synthesized separately and then coupled together.

For example, a series of analogues could be generated by:

Synthesizing various substituted piperidine derivatives to probe the requirements of the S1 pocket.

Employing a range of amino acid-like scaffolds to investigate the optimal geometry and rigidity of the central part of the inhibitor.

Utilizing different aromatic sulfonyl chlorides to explore the hydrophobic interactions in the S2/S4 pockets.

The synthesized compounds would then be subjected to in vitro assays to determine their thrombin inhibitory potency (e.g., IC50 or Ki values) and their selectivity against other related serine proteases (e.g., trypsin, Factor Xa).

Computational and Biophysical Approaches in Correlating Structure with Biological Activity

Computational and biophysical techniques play a pivotal role in understanding the SAR of this compound analogues at a molecular level.

Computational Approaches:

Molecular Docking: Docking studies of designed analogues into the crystal structure of thrombin (using PDB ID: 4AX9 as a template) can predict their binding modes and estimate their binding affinities. This allows for the prioritization of synthetic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the inhibitor-thrombin complex, revealing the stability of key interactions and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with their corresponding biological activities is available, QSAR models can be developed to correlate physicochemical properties with inhibitory potency. These models can then be used to predict the activity of novel, untested compounds.

Biophysical Approaches:

X-ray Crystallography: Obtaining co-crystal structures of thrombin in complex with different this compound analogues would provide the most definitive evidence of their binding modes and would be invaluable for explaining observed SAR trends.

Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information can help to dissect the driving forces behind the inhibitor-enzyme interaction.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for studying the kinetics of binding, providing information on the association (kon) and dissociation (koff) rate constants.

By integrating the data from medicinal chemistry, computational modeling, and biophysical studies, a comprehensive understanding of the structure-activity relationship of this compound analogues can be achieved, paving the way for the design of the next generation of highly effective and safe thrombin inhibitors.

Computational Chemistry and Molecular Modeling Investigations of Napsagatran Hydrate

Molecular Docking and Scoring Function Development for Napsagatran (B180163) Hydrate-Thrombin Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a receptor (such as a protein) to form a stable complex. uni-duesseldorf.de For this compound hydrate (B1144303), molecular docking studies have focused on its interaction with thrombin, a key enzyme in the coagulation cascade. The inherent nature of molecular docking involves the recognition process of molecules, relating to their space and energy matching. hu.edu.jo

Scoring functions are mathematical methods used in docking to estimate the strength of the interaction between the ligand and the receptor, thereby ranking different binding poses and potential ligand candidates. Development and refinement of scoring functions are crucial for improving the accuracy of docking predictions. While general scoring functions exist, their performance can often be enhanced by parameterization or development of new functions specifically for a particular target like thrombin or a class of ligands like thrombin inhibitors. uni-duesseldorf.de Docking programs aim to achieve a level of reliability that makes them viable for database screening of possible leads. crystalerice.org

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. rsc.orgmdpi.com By simulating the movements of atoms and molecules, MD can reveal details about the binding process, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. nih.govnih.gov

For this compound hydrate and thrombin, MD simulations can be used to:

Explore the process of this compound hydrate entering and binding to the thrombin active site.

Analyze the stability of the bound complex over time.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Characterize the conformational flexibility of both this compound hydrate and thrombin in the bound and unbound states. nih.govnih.gov

Investigate the influence of the surrounding environment, including water molecules and ions, on the binding process and complex stability. nih.govnih.gov

MD simulations have suggested that thrombin can exist in different conformational states, and the binding of ions like sodium can induce unexpected conformational changes that may influence inhibitor binding. nih.govnih.gov For example, MD simulations have revealed that thrombin has two different Na+-binding sites and four distinct binding modes, with significant conformational changes observed in specific loops (60s, 170s, and 220s) and the connection region upon Na+ binding. nih.gov These conformational changes can affect the accessibility of the catalytic triad (B1167595) and influence thrombin's catalytic activities. nih.gov

Free Energy Perturbation (FEP) and Related Methods for Relative Binding Affinity Prediction

Predicting the binding affinity of a ligand to a protein is a critical aspect of drug discovery. Free Energy Perturbation (FEP) and related alchemical free energy methods, such as thermodynamic integration (TI), are considered among the most rigorous computational approaches for calculating binding free energies. nih.govresearchgate.net These methods aim to compute the free energy difference between two states, such as a ligand unbound in solution and bound to a protein. researchgate.net

FEP calculations, typically performed using explicitly solvated molecular dynamics simulations (FEP/MD), provide a thermodynamically complete description of the binding event. researchgate.net They are particularly useful for predicting the relative binding affinities of congeneric molecules (compounds with similar structures). nih.gov This is valuable in lead optimization, where small structural modifications are made to a lead compound to improve its binding potency. nih.govresearchgate.net

While the theory behind FEP has existed for decades, its successful application in drug discovery has become more feasible recently due to advances in force fields, MD sampling methods, and computational resources. researchgate.netchemrxiv.org Achieving high accuracy and reliability in FEP calculations often requires careful consideration of simulation parameters, adequate sampling of conformational space, and the use of accurate force fields. researchgate.netchemrxiv.orgnih.gov Studies have shown that FEP can yield good results for large, complex ligands binding to targets like thrombin, provided appropriate force fields are used. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, charge distribution, and reactivity of molecules. mdpi.comqunasys.com These calculations can complement classical force-field based methods (like docking and MD) by providing a more accurate description of the electronic behavior of this compound hydrate and its interactions with thrombin, especially in regions where electronic effects are significant, such as the active site.

Applications of quantum chemical calculations in the context of this compound hydrate could include:

Calculating accurate atomic charges and charge distributions for this compound hydrate, which can be used in force field-based simulations. mdpi.com

Analyzing the electronic properties of the this compound hydrate-thrombin complex, such as frontier molecular orbitals, to understand the nature of the interactions.

Investigating potential reaction pathways or chemical transformations, although this compound is primarily studied as a non-covalent inhibitor.

Calculating properties like pKa values, which can be influenced by the binding environment and affect the protonation state of this compound hydrate within the thrombin binding site. crystalerice.orguni-marburg.deresearchgate.net Studies on related thrombin inhibitors have indicated surprising changes in protonation states upon binding, resulting from induced pKa shifts depending on the local environment. crystalerice.org

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, can be used for these analyses. researchgate.netresearchgate.netnih.gov For specific solvation property calculations, quantum chemical calculations can be an excellent choice, with hybrid approaches recommended for larger systems. mdpi.com

Analysis of Solvation and Hydration Site Displacement in this compound Hydrate Binding

Computational methods are used to analyze the role of water molecules in the this compound hydrate-thrombin binding process:

Identifying and characterizing conserved water molecules in the thrombin binding site that might be displaced or retained upon this compound hydrate binding. lu.seresearchgate.netnih.gov

Estimating the energetic cost of desolvating this compound hydrate and the thrombin binding site. nih.govlehman.edu

Analyzing the changes in the network of hydrogen bonds involving water molecules upon complex formation. researchgate.net

Explicit consideration of binding-site hydration is crucial for accurate predictions of nonpolar solvation free energies and binding affinities. lu.se Methods like Grid Inhomogeneous Solvation Theory (GIST) can be used to calculate thermodynamic properties of water molecules in the binding site and analyze solvation free energies. nih.govlehman.edu The displacement of ordered water molecules from the binding site can contribute favorably to the binding entropy. researchgate.net

Application of Machine Learning and Artificial Intelligence in this compound Hydrate Drug Design

Machine learning (ML) and artificial intelligence (AI) techniques are increasingly being applied in various stages of drug discovery, including target identification, molecule generation, property prediction, and virtual screening. techscience.comresearchgate.netprescience.in These methods can analyze large datasets of chemical structures and biological activities to build predictive models. techscience.com

In the context of this compound hydrate and thrombin inhibition, ML/AI could be applied to:

Develop predictive models for this compound hydrate binding affinity or other relevant properties based on its chemical structure and descriptors. techscience.com

Virtually screen large libraries of compounds to identify potential new thrombin inhibitors with similar properties to this compound hydrate. techscience.com

Generate novel molecular structures with predicted thrombin inhibitory activity. researchgate.net

Analyze complex simulation data (e.g., MD trajectories) to extract meaningful insights into binding mechanisms. nih.gov

Predict hydration sites and water molecule positions in the protein binding site, which is important for drug design. nih.gov

ML algorithms, such as support vector machines (SVM), decision trees, k-nearest neighbors, and artificial neural networks (ANN), can be used for classification and regression tasks in drug design. techscience.comnih.gov Ensemble learning methods can also be applied for drug classification based on molecular fingerprints. techscience.com Hybrid quantum-classical machine learning approaches are also being explored for molecule generation in drug discovery. arxiv.org

Preclinical Pharmacokinetic Research Methodologies for Napsagatran Hydrate

Mechanistic Studies of Cellular Permeability and Transport

The intestinal absorption of an orally administered drug is a critical determinant of its bioavailability. In vitro models are instrumental in the early preclinical phase to predict the extent of a drug's absorption in humans.

In Vitro Models for Assessing Intestinal Absorption (e.g., Caco-2 cell monolayers)

The Caco-2 cell monolayer model is a widely accepted in vitro tool for predicting the intestinal permeability of drug candidates. These human colon adenocarcinoma cells, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.

The primary parameter determined from Caco-2 cell assays is the apparent permeability coefficient (Papp). This value is calculated by measuring the rate of transport of a compound from the apical (luminal) side to the basolateral (blood) side of the cell monolayer. A high Papp value generally suggests good intestinal absorption.

Interactive Table: Classification of Drug Permeability based on Caco-2 Papp Values

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Intestinal Absorption |

|---|---|---|

| High | > 10 | Well absorbed (>90%) |

| Moderate | 1 - 10 | Moderately absorbed (50-90%) |

While specific Papp values for Napsagatran (B180163) hydrate (B1144303) are not publicly available, this methodology would be essential in its preclinical development to estimate its potential for oral absorption.

Investigation of Efflux Transporter Substrate Activity and Inhibition Potential (e.g., P-gp)

Efflux transporters, such as P-glycoprotein (P-gp), are present in the apical membrane of intestinal enterocytes and can actively pump drugs from within the cell back into the intestinal lumen, thereby limiting their absorption. It is crucial to determine if a drug candidate is a substrate or inhibitor of these transporters.

In the Caco-2 model, the involvement of P-gp can be investigated by comparing the bidirectional transport of the drug. The efflux ratio (ER) is calculated as the ratio of the Papp value in the basolateral-to-apical direction to the Papp value in the apical-to-basolateral direction (Papp BA / Papp AB). An efflux ratio greater than 2 is generally considered indicative of a compound being a substrate for an efflux transporter like P-gp.

Further confirmation can be obtained by conducting the transport studies in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that the drug is a P-gp substrate. While there is no specific data on this compound hydrate's interaction with P-gp, this methodology is a standard component of preclinical pharmacokinetic profiling.

Mechanistic Studies of Plasma and Tissue Binding

Once a drug enters the systemic circulation, it can bind to plasma proteins and partition into red blood cells. The extent of this binding and partitioning can significantly influence the drug's distribution, metabolism, and excretion.

Methodologies for Determining Plasma Protein Binding Characteristics

The binding of drugs to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a key pharmacokinetic parameter. Only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion.

Common in vitro methods to determine plasma protein binding include:

Equilibrium Dialysis: This is considered the gold standard method. It involves a semi-permeable membrane separating a chamber containing the drug in plasma from a drug-free buffer chamber. At equilibrium, the concentration of the unbound drug will be equal on both sides, allowing for the calculation of the percentage of bound drug.

Ultrafiltration: This technique uses a centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.

Ultracentrifugation: This method involves high-speed centrifugation to pellet the proteins and their bound drug, leaving the free drug in the supernatant.

The data obtained from these studies are crucial for interpreting pharmacokinetic and pharmacodynamic data. Although the specific plasma protein binding percentage for this compound hydrate is not available in the public domain, for other oral anticoagulants, this value can range significantly, influencing their dosing and potential for drug-drug interactions.

Red Blood Cell Partitioning Analysis

This is typically determined by incubating the drug with whole blood, followed by centrifugation to separate the plasma. The drug concentration is then measured in both the whole blood and the plasma, and the ratio is calculated. This information is important for understanding the relationship between plasma concentrations measured in clinical studies and the total amount of drug in circulation. No specific data on the red blood cell partitioning of this compound hydrate has been published.

Mechanistic Studies of Biotransformation Pathways

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, often to facilitate their excretion. Understanding the metabolic pathways of a drug is essential for predicting its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

In vitro models used to study biotransformation include:

Liver Microsomes: These are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a majority of drug metabolism reactions.

Hepatocytes: Intact liver cells provide a more complete metabolic system, including both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) enzymes.

Recombinant Human CYP Enzymes: These allow for the identification of the specific CYP isoforms responsible for the metabolism of a drug.

By incubating this compound hydrate with these in vitro systems and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can elucidate its metabolic pathways. For instance, studies on other direct thrombin inhibitors have shown that metabolism can occur through various pathways, including hydrolysis and glucuronidation. Identifying the enzymes involved in this compound hydrate's metabolism would be a critical step in its preclinical assessment to anticipate potential interactions with co-administered drugs that are inhibitors or inducers of the same enzymes. However, specific biotransformation pathways for this compound hydrate have not been detailed in publicly accessible literature.

In Vitro Metabolic Stability Assays (e.g., liver microsomes, hepatocytes)

In the preclinical evaluation of drug candidates such as this compound hydrate, in vitro metabolic stability assays are fundamental for predicting a compound's fate in the body. bioivt.comwuxiapptec.com These assays measure the rate at which a compound is metabolized by enzymes, primarily in the liver, which is the main site of drug metabolism. wuxiapptec.comthermofisher.com The primary goal is to determine the intrinsic clearance (CLint) of a compound, which helps in forecasting its in vivo pharmacokinetic profile and selecting the most appropriate animal species for further nonclinical testing. bioivt.com

Two common systems utilized for these assays are liver microsomes and hepatocytes. bienta.net

Liver Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells. researchgate.net Microsomal assays are particularly useful for evaluating Phase I metabolism, which is predominantly mediated by the cytochrome P450 (CYP450) enzyme system. bioivt.com The test compound is incubated with liver microsomes sourced from various species (e.g., human, rat, mouse, dog, monkey) along with necessary cofactors like NADPH. bioivt.comwuxiapptec.com The disappearance of the parent compound over time is monitored, typically using liquid chromatography-mass spectrometry (LC-MS). researchgate.net From this data, key parameters such as the metabolic half-life (t1/2) and intrinsic clearance can be calculated. bioivt.combienta.net

The data generated from these assays allow for the ranking of drug candidates early in the discovery phase, preventing the progression of metabolically unstable compounds to more expensive in vivo studies. thermofisher.comresearchgate.net

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |

| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |

| % Parent Remaining at 60 min | 85% | 60% | 75% |

| Half-Life (t½, min) | >60 | 45 | 55 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15 | 35 | 22 |

This table is interactive and for illustrative purposes. The values are not specific to this compound hydrate.

Identification of Drug-Metabolizing Enzyme (e.g., CYP450, UGT) Inhibition and Induction

Assessing the potential of a drug candidate to inhibit or induce drug-metabolizing enzymes is a critical component of preclinical research, primarily aimed at predicting potential drug-drug interactions (DDIs). researchgate.netnih.gov DDIs occur when one drug alters the metabolism of a co-administered drug, potentially leading to altered efficacy or safety profiles. nih.gov

Enzyme Inhibition: Enzyme inhibition studies evaluate whether a new chemical entity can block the activity of specific metabolic enzymes, most commonly the cytochrome P450 (CYP) isoforms. researchgate.nettaylorfrancis.com Inhibition can lead to reduced clearance and consequently higher plasma concentrations of co-administered drugs that are substrates for that enzyme. researchgate.net In vitro assays for CYP inhibition are routinely conducted using human liver microsomes or recombinant human CYP enzymes. taylorfrancis.comnih.gov These assays determine the concentration of the investigational drug that causes 50% inhibition (IC50) of the activity of a specific enzyme. This data is crucial for predicting the clinical relevance of the interaction. researchgate.net

Enzyme Induction: Enzyme induction is the process whereby a drug enhances the synthesis of a metabolizing enzyme. researchgate.net This can accelerate the metabolism of other drugs, potentially reducing their therapeutic efficacy. researchgate.nettaylorandfrancis.com The potential for enzyme induction is typically investigated in vitro using cultured human hepatocytes, as this system allows for the assessment of changes in both enzyme activity and gene expression (mRNA levels). researchgate.net

The primary enzymes investigated include major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and, where relevant, UDP-glucuronosyltransferases (UGTs). researchgate.net Early identification of significant inhibition or induction potential allows for better management of DDI risks during clinical development. nih.gov

Table 2: Illustrative Results from a CYP450 Inhibition Assay

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 25 | Moderate |

| CYP2D6 | Dextromethorphan | > 50 | Low |

| CYP3A4 | Midazolam | 5 | High |

This table is interactive and for illustrative purposes. The values are not specific to this compound hydrate.

Metabolite Profiling and Identification Methodologies (Excluding specific metabolite structures/toxicities)

Metabolite profiling and identification are essential steps to understand how a drug is transformed in the body. nih.gov The objective is to detect and characterize the metabolites formed from a parent drug after incubation in in vitro systems (like hepatocytes or microsomes) or from samples from in vivo studies. nih.gov This information helps elucidate the drug's metabolic pathways. thermofisher.com

The cornerstone of modern metabolite identification is high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC). nih.gov

Methodological Workflow:

Sample Preparation and Separation: Samples from in vitro incubations or biological fluids are prepared and then injected into an LC system. The LC separates the parent drug from its various metabolites based on their physicochemical properties. google.com

Mass Spectrometric Analysis: The separated components are introduced into a mass spectrometer. HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements of the parent drug and its metabolites. nih.gov

Data Acquisition: Various data acquisition methods are employed. Non-targeted approaches acquire full-scan MS data and MS/MS (fragmentation) data on all detected ions, while targeted methods focus on acquiring data for expected metabolites. nih.govgoogle.com

Data Mining and Processing: Specialized software is used to process the vast amount of data generated. This involves filtering out background noise and endogenous components to pinpoint drug-related material. nih.gov Common techniques include mass defect filtering, isotope pattern filtering, and comparison with control samples. nih.gov

Identification: The elemental composition of potential metabolites is determined from their accurate mass. nih.gov Fragmentation patterns (MS/MS spectra) provide structural information that helps in characterizing the biotransformations (e.g., oxidation, glucuronidation) that have occurred, without detailing the exact chemical structure. nih.gov

This systematic approach allows for a comprehensive profiling of a drug's metabolic fate, which is a key requirement for regulatory submissions. thermofisher.com

Table 3: General Methodology for Metabolite Profiling

| Step | Technology/Technique | Purpose |

| 1. Separation | High-Performance Liquid Chromatography (HPLC/UPLC) | Separates parent drug from metabolites in a complex mixture. |

| 2. Detection & Mass Measurement | High-Resolution Mass Spectrometry (HR-MS: Q-TOF, Orbitrap) | Provides accurate mass measurement for determining elemental composition. |

| 3. Structural Characterization | Tandem Mass Spectrometry (MS/MS) | Generates fragment ions to help elucidate sites of metabolic modification. |

| 4. Data Analysis | Computational Software (e.g., Mass Defect Filtering) | Differentiates drug-related material from endogenous matrix components. |

This table is interactive and outlines the general process used in preclinical research.

Principles of In Vitro-to-In Vivo Extrapolation (IVIVE) for Pharmacokinetic Parameters

In Vitro-to-In Vivo Extrapolation (IVIVE) is a mathematical approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.gov This process is crucial for bridging the gap between preclinical laboratory findings and potential human pharmacokinetics, thereby guiding the design of first-in-human studies. nih.govallucent.com

The primary goal of IVIVE is to predict in vivo clearance, a key parameter that determines the rate of drug elimination from the body. researchgate.net The process typically involves the following principles:

Generating In Vitro Data: The foundation of IVIVE is high-quality data from in vitro assays. For hepatic clearance, this is typically the intrinsic clearance (CLint) value obtained from metabolic stability studies in human liver microsomes or hepatocytes. researchgate.net Other necessary parameters, such as the fraction of drug unbound in plasma (fu) and blood-to-plasma ratio, are also determined experimentally. researchgate.net

Scaling and Extrapolation: The in vitro CLint is scaled up to represent the clearance of the entire liver. This involves using physiological scaling factors, such as the amount of microsomal protein per gram of liver and the average liver weight.

Applying Pharmacokinetic Models: The scaled CLint is then incorporated into a liver model to predict the in vivo hepatic clearance (CLh). The most commonly used is the "well-stirred" model, which relates hepatic clearance to liver blood flow (QH), fraction unbound in blood, and the scaled intrinsic clearance. researchgate.net

Prediction and Refinement: The output is a predicted value for a key human pharmacokinetic parameter, such as total clearance. researchgate.net These predictions can be refined by incorporating data on other elimination pathways (e.g., renal clearance) or by using more complex physiologically based pharmacokinetic (PBPK) models. nih.govtoxicology.org IVIVE allows for an early, data-driven estimation of how a drug might behave in humans, reducing reliance on animal studies for these predictions. allucent.com

Advanced Methodologies for Characterizing Napsagatran Hydrate Protein Interactions

X-ray Crystallography of Napsagatran (B180163) Hydrate-Thrombin Co-complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. By crystallizing the co-complex of this compound hydrate (B1144303) bound to its protein target, likely thrombin given its role as a direct thrombin inhibitor, researchers can visualize the precise binding pose of the molecule within the protein's active site or other binding interfaces. medchemexpress.com This provides critical information on the specific amino acid residues involved in interactions, the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges), and any conformational changes induced in the protein upon ligand binding.

The process typically involves obtaining highly purified samples of both the protein and this compound hydrate, forming the complex in solution, and then optimizing crystallization conditions to obtain well-ordered crystals. Once suitable crystals are grown, they are diffracted using X-rays, and the resulting diffraction pattern is processed to generate an electron density map. mdpi.com This map allows for the building and refinement of an atomic model of the complex.

While no specific high-resolution structure of this compound hydrate co-crystallized with thrombin was found in the immediate search results, X-ray crystallography has been extensively used to study thrombin in complex with various inhibitors and binding partners, such as DNA aptamers and bivalirudin, providing valuable insights into thrombin's binding sites and mechanisms of inhibition. nih.govrcsb.orgrcsb.orgnih.gov These studies demonstrate the feasibility and importance of this technique for characterizing interactions with thrombin. For instance, high-resolution X-ray structures of thrombin-aptamer complexes have revealed detailed interactions and conformational changes upon binding. rcsb.orgrcsb.org

Detailed research findings from similar thrombin-inhibitor complexes studied by X-ray crystallography often include:

Binding site identification: Pinpointing the exact location on the protein where the ligand binds.

Interaction analysis: Identifying specific hydrogen bonds, salt bridges, hydrophobic interactions, and van der Waals forces between the ligand and protein residues.

Conformational changes: Observing how the protein structure changes upon ligand binding, which can be crucial for understanding the functional consequences of the interaction.

Water molecules at the interface: Identifying and sometimes resolving the positions of water molecules that mediate interactions between the ligand and the protein.

These structural details are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve affinity, selectivity, and other desired properties.

Neutron Crystallography for Resolving Hydrogen Bonding and Water Dynamics in Complexes

Neutron crystallography is a complementary technique to X-ray crystallography that is particularly powerful for visualizing hydrogen atoms and water molecules, which are often difficult to resolve accurately with X-rays due to their low electron density. osti.govlu.se For this compound hydrate-protein complexes, neutron crystallography can provide unique insights into:

Precise location and orientation of hydrogen atoms: This is crucial for accurately defining hydrogen bonds between this compound hydrate and the protein, as well as within the hydration network around the complex. lu.senih.gov

Protonation states: Neutron diffraction can help determine the protonation state of residues at the binding interface, which can significantly impact binding affinity and specificity. nih.gov

Dynamics of water molecules: Neutrons are sensitive to the vibrations and dynamics of atoms, including water molecules, providing information on their mobility and role in mediating or modulating the binding interaction. nih.govfrontiersin.orgaps.org

While neutron crystallography requires access to specialized neutron sources and typically larger crystals than X-ray crystallography, it offers unparalleled detail regarding hydrogen bonding networks and water behavior at the protein-ligand interface. Studies on other protein-ligand complexes using neutron crystallography have successfully revealed intricate hydrogen bonding patterns and the displacement or reorganization of water molecules upon ligand binding. nih.govnih.govresearchgate.net For example, neutron studies on trypsin complexes have shed light on the role of water displacement in the binding event. nih.govresearchgate.net

Detailed findings from neutron crystallography studies relevant to protein-ligand interactions include:

Confirmation and refinement of hydrogen bond geometries: More accurate determination of donor-acceptor distances and angles for hydrogen bonds involving hydrogen atoms. lu.se

Visualization of water networks: Detailed mapping of ordered water molecules at the binding interface and their interactions with both the protein and the ligand. nih.govresearchgate.net

This level of detail is essential for a complete understanding of the forces driving the interaction between this compound hydrate and its protein target.

Calorimetric Techniques (e.g., ITC) for Thermodynamic Profiling of Binding Events

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are essential for quantifying the thermodynamics of this compound hydrate binding to its protein target. ITC directly measures the heat released or absorbed upon molecular interaction, allowing for the determination of key thermodynamic parameters in a single experiment. rsc.orgnih.govtainstruments.com

An ITC experiment involves titrating a solution of this compound hydrate into a solution of the protein, or vice versa, while continuously monitoring the heat change. The integrated heat per injection is then analyzed to determine:

Binding affinity (Ka or Kd): The strength of the interaction. rsc.orgnih.govtainstruments.com

Enthalpy change (ΔH): The heat of the binding reaction, providing insight into the types of interactions (e.g., hydrogen bonding, electrostatic interactions contribute favorably to ΔH, while hydrophobic interactions often have a near-zero or slightly unfavorable ΔH). rsc.orgnih.govtainstruments.com

Entropy change (ΔS): The change in disorder upon binding, which can reflect conformational changes, desolvation effects, and changes in the dynamics of the molecules. rsc.orgnih.govtainstruments.com

Stoichiometry (n): The number of this compound hydrate molecules that bind to each protein molecule. rsc.orgtainstruments.com

From ΔH and ΔS, the Gibbs free energy change (ΔG) can be calculated using the equation ΔG = ΔH - TΔS, where T is the absolute temperature. A negative ΔG indicates a spontaneous binding event. nih.govtainstruments.com

Example data that might be obtained from an ITC experiment characterizing this compound hydrate binding to a protein target could be presented as follows:

| Parameter | Value | Unit |

| KD | [Value] | [Units, e.g., µM, nM] |

| ΔH | [Value] | [Units, e.g., kcal/mol] |

| ΔS | [Value] | [Units, e.g., cal/mol/K] |

| -TΔS | [Value] | [Units, e.g., kcal/mol] |

| ΔG | [Value] | [Units, e.g., kcal/mol] |

| Stoichiometry (n) | [Value] |

The detailed thermodynamic signature obtained from ITC helps in understanding the molecular basis of binding and can guide the optimization of this compound hydrate's interaction with its target. nih.govfrontiersin.org

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a widely used label-free technique for real-time monitoring of binding events between molecules. nih.govnih.govsartorius.com It provides valuable information on both the kinetics (association and dissociation rates) and affinity of the interaction between this compound hydrate and an immobilized protein target.

In a typical SPR experiment, the protein is immobilized onto a sensor chip surface. This compound hydrate, as the analyte, is then flowed over the surface. Binding of this compound hydrate to the immobilized protein causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal (response units, RU). nih.govnih.gov

The binding event is monitored over time, generating a sensorgram that shows the association phase (this compound hydrate binding to the protein) and the dissociation phase (this compound hydrate dissociating from the protein after the flow is switched back to buffer). nih.govcytivalifesciences.com Analysis of the sensorgram allows for the determination of:

Association rate constant (ka or kon): How quickly the complex forms. nih.govsartorius.comcytivalifesciences.com

Dissociation rate constant (kd or koff): How quickly the complex dissociates. nih.govsartorius.comcytivalifesciences.com

Equilibrium dissociation constant (KD): Calculated as kd/ka, representing the binding affinity. nih.govsartorius.com

SPR can be used to screen for binding, characterize the kinetics and affinity of specific interactions, and determine the concentration of active protein or ligand. nih.govnih.gov It is particularly useful for comparing the binding properties of different this compound hydrate analogs or for assessing the impact of protein modifications on binding. sartorius.com

Example data from an SPR experiment characterizing this compound hydrate binding to a protein target could be presented as follows:

| Parameter | Value | Unit |

| ka | [Value] | [Units, e.g., M-1s-1] |

| kd | [Value] | [Units, e.g., s-1] |

| KD | [Value] | [Units, e.g., M, nM] |

SPR provides a dynamic view of the binding process, complementing the endpoint information obtained from techniques like ITC. sartorius.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about the structure, dynamics, and interactions of molecules in solution. For characterizing this compound hydrate-protein interactions, NMR can be used to:

Map binding sites: Identify the specific amino acid residues on the protein that interact with this compound hydrate. frontiersin.orgresearchgate.net

Study conformational changes: Detect changes in the protein's structure or dynamics upon ligand binding. frontiersin.org

Determine binding affinity: Estimate the dissociation constant (KD). frontiersin.org

Investigate ligand binding dynamics: Study the kinetics of binding and dissociation, particularly for weak or transient interactions. news-medical.net

Various NMR experiments can be employed, including:

Chemical Shift Perturbation (CSP): Monitoring changes in the chemical shifts of protein resonances upon addition of this compound hydrate. Residues whose chemical shifts are significantly perturbed are likely located at or near the binding site. frontiersin.orgresearchgate.net

Ligand-based NMR (e.g., Saturation Transfer Difference (STD) NMR): Irradiating the protein resonances and observing the transfer of saturation to the ligand, indicating that the ligand is in close proximity to the protein. This can identify which parts of this compound hydrate are in contact with the protein.

Relaxation experiments: Measuring changes in protein or ligand relaxation rates upon binding, providing information on dynamics and interaction surfaces. news-medical.net

NMR is particularly well-suited for studying interactions in solution and can handle a range of binding affinities, from strong to weak. frontiersin.orgnih.gov It can provide residue-specific information, offering a highly detailed view of the interaction interface. Studies using NMR have successfully mapped binding sites and characterized the dynamics of protein-ligand and protein-protein interactions. frontiersin.orgresearchgate.netnews-medical.netnih.gov

Example findings from NMR studies on protein-ligand interactions might include:

Identification of interacting residues: A list or mapping of protein residues showing significant CSPs upon ligand binding.

Determination of binding constants: KD values derived from titration experiments.

Insights into protein or ligand dynamics: Observation of changes in flexibility or conformational exchange upon complex formation.

NMR spectroscopy provides a powerful solution-based approach to complement the structural information obtained from crystallography and the thermodynamic/kinetic data from calorimetry and SPR, offering a comprehensive picture of this compound hydrate-protein interactions. frontiersin.org

Q & A

Basic Research Questions

Q. What standardized in vitro assays are used to evaluate the anticoagulant efficacy of Napsagatran hydrate, and how are these assays optimized for reproducibility?

- Methodological Answer : The activated partial thromboplastin time (aPTT) and prothrombin time (PT) assays are standard methods to assess anticoagulant activity. Protocols involve incubating plasma with this compound at varying concentrations (e.g., 0.1–10 µM) and measuring clotting time. To ensure reproducibility:

- Use calibrated automated coagulation analyzers.

- Include internal controls (e.g., heparin for aPTT, warfarin for PT).

- Validate dose-response curves across multiple replicates to establish EC50 values .

Q. What protocols are recommended for handling and storing this compound hydrate to preserve its stability in experimental settings?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (stable for 2 years).

- Solubility : Use dimethyl sulfoxide (DMSO) or saline for reconstitution; pre-warm to 37°C if precipitation occurs.

- Quality Control : Regularly verify activity via aPTT/PT assays after storage to detect degradation .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro anticoagulant activity and in vivo efficacy of this compound hydrate in thrombosis models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models (e.g., rabbits) to identify clearance or absorption limitations.

- Model Optimization : Standardize thrombosis induction methods (e.g., endothelial injury, flow restriction) and endpoints (e.g., 125I-fibrinogen binding, thrombus mass).

- Dose Adjustments : Conduct dose-ranging studies to reconcile in vitro IC50 values with effective in vivo doses .

Q. What statistical approaches are suitable for analyzing variability in thrombus growth and fibrinogen binding data from this compound hydrate studies?

- Methodological Answer :

- Mixed-Effects Models : Account for inter-subject variability in animal studies by including random effects for individual responses.

- Nonparametric Tests : Use Mann-Whitney U tests for non-normally distributed data (e.g., thrombus mass measurements).

- Power Analysis : Predefine sample sizes based on pilot data to ensure detection of ≥30% differences in fibrinogen binding .

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling improve the design of preclinical studies on this compound hydrate?

- Methodological Answer :

- Compartmental Modeling : Integrate plasma concentration-time profiles with aPTT/PT prolongation data to predict optimal dosing intervals.

- Monte Carlo Simulations : Simulate variability in drug exposure and response to identify dosing regimens achieving target anticoagulation thresholds.

- Covariate Analysis : Investigate factors like body weight or renal function impacting drug clearance in animal models .

Data Interpretation and Contradiction Analysis

Q. What experimental strategies can clarify conflicting results in this compound hydrate’s ability to prevent reocclusion in arterial vs. venous thrombosis models?

- Methodological Answer :

- Mechanistic Studies : Compare thrombin generation rates and platelet activation pathways in arterial (high shear stress) vs. venous (low shear stress) models.

- Endpoint Refinement : Use intravital microscopy to monitor real-time thrombus formation and dissolution.

- Pathway Inhibition : Combine this compound with antiplatelet agents (e.g., aspirin) to assess synergistic effects .

Q. How should researchers validate the specificity of this compound hydrate for thrombin inhibition in complex biological matrices?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescent thrombin substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure inhibition kinetics (Ki) in plasma.

- Off-Target Screening : Test against related serine proteases (e.g., Factor Xa, plasmin) using chromogenic assays.

- Omics Integration : Perform proteomic profiling to identify unintended interactions with plasma proteins .

Experimental Design and Optimization

Q. What criteria should guide the selection of animal models for evaluating this compound hydrate’s antithrombotic efficacy?

- Methodological Answer :

- Species Relevance : Rabbits are preferred for hemodynamic similarity to humans in thrombosis studies.

- Endpoint Alignment : Use models where fibrinogen binding or thrombus mass correlates with clinical outcomes (e.g., Folts cyclic flow reduction).

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) by minimizing animal numbers via crossover designs .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) for this compound hydrate’s dose-response relationships?

- Methodological Answer :

- Microfluidic Systems : Mimic in vivo shear stress conditions to study thrombus formation under flow.

- Tissue-Specific Models : Use endothelialized channels or organ-on-chip platforms to replicate vascular biology.

- Parameter Scaling : Apply allometric scaling from animal PK data to predict human doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.